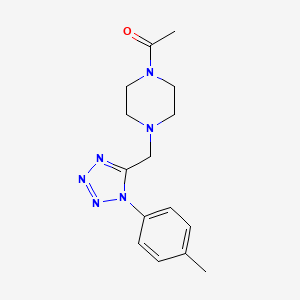

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone" is a derivative of piperazine featuring a tetrazole ring and a ketone functional group. Piperazine derivatives are known for their biological activities and are often explored for their potential as pharmaceutical agents. The tetrazole moiety is a bioisostere for the carboxylate group and is frequently found in drug molecules due to its stability and ability to mimic the function of carboxylic acids in biological systems.

Synthesis Analysis

The synthesis of piperazine derivatives with a tetrazole ring can be achieved through various methods. For instance, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones were synthesized with excellent yields by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide and triethylamine in acetonitrile under a nitrogen atmosphere . This method showcases the versatility of piperazine derivatives in undergoing substitution reactions to introduce various functional groups, including the tetrazole ring.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques. In the case of the synthesized compounds mentioned in the provided papers, spectral data such as FT-IR, 1H NMR, 13C NMR, and HSQC were used to characterize the substances . These techniques provide detailed information about the molecular framework and the substitution pattern on the piperazine ring and the tetrazole moiety.

Chemical Reactions Analysis

Piperazine derivatives can participate in a range of chemical reactions. For example, electrochemical synthesis based on the oxidation of piperazine derivatives in the presence of nucleophiles has been reported . The electrochemically generated p-quinone imine from the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone participates in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . This demonstrates the reactivity of piperazine derivatives under electrochemical conditions and their potential to form complex structures through nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. The presence of the tetrazole ring and other substituents like the phenylsulfonyl group can significantly affect the compound's solubility, stability, and reactivity. For instance, the synthesized tetrazole-piperazinesulfonamide hybrid compounds exhibited significant growth inhibitory activity against various cancer cell lines, indicating that the introduction of these functional groups can enhance the biological activity of the compound . The solubility and stability of these compounds are crucial for their potential use as pharmaceutical agents, and these properties are often optimized during the drug development process.

Applications De Recherche Scientifique

Pain Management

1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has been explored for its potential in pain management. A study by J. Díaz et al. (2020) investigated a series of compounds, including EST64454, a derivative of this compound, as a σ1 receptor antagonist for treating pain. The study highlights its high solubility and metabolic stability, making it a promising candidate for pain management (J. Díaz et al., 2020).

Antimicrobial Agents

Research by Z. Zaidi et al. (2021) synthesized derivatives of this compound as potential antimicrobial agents. These compounds demonstrated efficacy against various microbial strains, some even outperforming conventional medicines (Z. Zaidi et al., 2021).

Synthesis and Characterization of Novel Compounds

A study by M. A. Bhat et al. (2018) involved the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, derived from this compound. The study focused on the efficient method of synthesis and characterization of these compounds (M. A. Bhat et al., 2018).

Antibacterial, Antifungal, and Cytotoxic Activities

Lin-Ling Gan et al. (2010) synthesized azole-containing piperazine derivatives, including variants of this compound. These compounds displayed moderate to significant antibacterial and antifungal activities, with some showing notable antimicrobial efficacy against various strains (Lin-Ling Gan et al., 2010).

Electrochemical Synthesis

Amani and Nematollahi (2012) reported the electrochemical synthesis involving the oxidation of derivatives of this compound. This study presented a novel approach to synthesizing arylthiobenzazoles, contributing to the field of organic electrochemistry (A. Amani & D. Nematollahi, 2012).

Orientations Futures

Mécanisme D'action

Target of Action

The compound 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone primarily targets the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes lead to a loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells .

Biochemical Pathways

The compound affects the PARP pathway, which is involved in the repair of DNA single-strand breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death . This is particularly effective in cancer cells, which have a high rate of DNA replication and are thus more susceptible to DNA damage .

Pharmacokinetics

The compound’s effectiveness against human breast cancer cells suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the compound’s action is a significant reduction in the viability of human breast cancer cells . Specifically, the compound was found to have an IC50 value of 18 µM, indicating that it can reduce cell viability by 50% at this concentration . This is achieved through the compound’s inhibition of PARP, leading to increased DNA damage and cell death .

Propriétés

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKHTZCVYXIWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B3002687.png)

![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)